molecular formula C9H7ClO2 B1462681 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one CAS No. 78132-94-2

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one

Cat. No. B1462681
CAS RN: 78132-94-2
M. Wt: 182.6 g/mol
InChI Key: DLGZIURWRJSTCJ-UHFFFAOYSA-N
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Description

“5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one” is a chemical compound with the CAS Number: 3261-10-7 . It is a powder with a molecular weight of 182.61 . The IUPAC name for this compound is 7-chloro-5-methyl-1-benzofuran-3 (2H)-one .


Synthesis Analysis

The synthesis of benzofuran derivatives has been a topic of interest in recent years . A highly effective cocatalysis system (PdI2-thiourea and CBr4) enables a carbonylative cyclization of a broad range of o-hydroxylarylacetylenes to the corresponding methyl benzo[b]furan-3-carboxylates .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7ClO2/c1-5-2-6-8(11)4-12-9(6)7(10)3-5/h2-4,11H,1H3 .


Chemical Reactions Analysis

The chemical reactions of benzofuran derivatives have been studied extensively . The 4-position of the benzofuran may be substituted or unsubstituted but good antimicrobial activity was exhibited when the substituent on the 4-position contained halogens or hydroxyl groups .


Physical And Chemical Properties Analysis

This compound is a powder with a melting point of 115-116 . It has a molecular weight of 182.61 .

Scientific Research Applications

1. β-Amyloid Aggregation Inhibition

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one has been utilized in the synthesis of compounds acting as β-amyloid aggregation inhibitors. A notable example is the compound synthesized by Choi et al. (2003), which demonstrates potential in Alzheimer's disease research due to its inhibition of β-amyloid aggregation, a key factor in the disease's progression (Choi, Seo, Son, & Kang, 2003).

2. Kinetic Resolution in Lipase-Mediated Reactions

This chemical has been involved in the kinetic resolution of methyl esters of analogs of clofibrate, showing moderate enantioselectivities and potential in lipid-modifying activity. This was demonstrated by Ferorelli et al. (2001), showcasing its applicability in organic synthesis and potential pharmaceutical applications (Ferorelli, Franchini, Loiodice, Perrone, Scilimati, Sinicropi, & Tortorella, 2001).

3. Synthesis of Novel Heterocyclic Compounds

Okuda et al. (2012) explored the chemical reactions of benzofuran derivatives, including the 5-chloro derivative, leading to the creation of new ring systems. This highlights its role in the synthesis of novel heterocyclic compounds, expanding the possibilities in chemical synthesis and drug development (Okuda, Takano, Hirota, & Sasaki, 2012).

4. Antimicrobial Activity

Research by Lunkad et al. (2015) focused on synthesizing new Benzofuran derivatives, including compounds with 5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one, and testing their antimicrobial activities. This signifies its potential in developing new antimicrobial agents (Lunkad, Kothawade, Jadhav, Chaudhari, & Bornare, 2015).

Safety And Hazards

The safety information for this compound includes the following hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Research on natural products containing benzofuran has remarkably increased during the past few decades . Benzofuran compounds have attracted more and more attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .

properties

IUPAC Name

5-chloro-7-methyl-1-benzofuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO2/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLGZIURWRJSTCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OCC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-7-methyl-2,3-dihydro-1-benzofuran-3-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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